tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane
CAS No.: 878143-03-4
Cat. No.: VC6591023
Molecular Formula: C21H34Na4O6P2
Molecular Weight: 536.404
* For research use only. Not for human or veterinary use.
![tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane - 878143-03-4](/images/no_structure.jpg)
Specification
CAS No. | 878143-03-4 |
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Molecular Formula | C21H34Na4O6P2 |
Molecular Weight | 536.404 |
IUPAC Name | tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-λ5-phosphane |
Standard InChI | InChI=1S/C21H38O6P2.4Na/c1-17(2)9-7-11-19(5)13-15-21(28(22,23)24,29(25,26)27)16-14-20(6)12-8-10-18(3)4;;;;/h9-10,13-14H,7-8,11-12,15-16H2,1-6H3,(H2,22,23,24)(H2,25,26,27);;;;/q;4*+1/p-4/b19-13+,20-14+;;;; |
Standard InChI Key | MPGGMSSLQRFXRP-DRLFUFNGSA-J |
SMILES | CC(=CCCC(=CCC(CC=C(C)CCC=C(C)C)(P(=O)([O-])[O-])P(=O)([O-])[O-])C)C.[Na+].[Na+].[Na+].[Na+] |
Introduction
Structural Elucidation and Nomenclature
The compound’s systematic IUPAC name delineates its molecular architecture with precision:
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Tetrasodium indicates four sodium cations neutralizing the anionic charge distributed across the molecule.
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Dioxido-oxo descriptors specify the presence of two oxygen atoms doubly bonded to phosphorus (P=O) and two hydroxyl-derived oxide groups (P–O⁻).
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The [(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl] segment defines a 17-carbon chain (heptadeca) with four double bonds (tetraen) at positions 2, 6, 11, and 15, adopting E (trans) geometry at carbons 6 and 11. Methyl branches occur at carbons 2, 6, 12, and 16, while a phosphonato group (–PO₃²⁻) is anchored at carbon 9.
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Lambda5-phosphane denotes a pentavalent phosphorus center, contrasting with trivalent phosphines.
Table 1: Hypothesized Molecular Properties Based on Structural Analogues
The extended conjugation from the tetraenyl system and steric effects from methyl substituents suggest potential for π-π interactions and restricted rotational freedom, which could influence its reactivity and solid-state packing .
Synthesis and Industrial Production
While direct synthetic protocols for this specific compound remain undocumented in peer-reviewed literature, its preparation likely involves sequential phosphorylation and alkene metathesis steps:
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Phosphonation: Introduction of the phosphonato group at C9 via Arbuzov or Michaelis-Becker reactions, employing diethyl phosphite and a halogenated alkene precursor.
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Alkene Installation: Grubbs-catalyzed cross-metathesis to generate the 6E,11E diene configuration, leveraging the thermodynamic preference for trans alkenes.
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Sodium Exchange: Ion exchange chromatography or treatment with sodium hydroxide to replace protons on phosphonate and phosphane groups with Na⁺ ions.
Industrial-scale production would necessitate optimization for yield and purity, potentially employing continuous-flow reactors to manage exothermic phosphorylation steps and minimize byproducts .
Chemical Reactivity and Functional Applications
The compound’s bifunctional phosphorus centers (phosphonate and phosphane) confer dual reactivity:
Coordination Chemistry
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The phosphonato group acts as a polydentate ligand, capable of chelating divalent metal ions (e.g., Ca²⁺, Mg²⁺) through its three oxygen donors.
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The lambda5-phosphane moiety may participate in redox reactions, transitioning between P(III) and P(V) oxidation states under controlled conditions.
Table 2: Hypothesized Applications vs. Structural Analogues
Future Research Directions
Key unanswered questions warrant systematic investigation:
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Crystallography: Single-crystal X-ray diffraction to resolve the spatial arrangement of sodium ions relative to the phosphonate/phosphane groups.
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Thermogravimetric analysis (TGA): Quantifying decomposition temperatures and pathways.
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Solubility profiling: Measurement in aqueous and organic solvents to guide formulation studies.
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